"2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide chemical properties"
"2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide, an amide derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's structure, synthesis, and known physicochemical characteristics. The rationale for the synthesis of such ibuprofen derivatives is explored, drawing from the broader context of developing NSAID prodrugs with potentially improved gastrointestinal safety profiles. While specific pharmacological and toxicological data for this particular amide are not extensively available in the public domain, this guide synthesizes the existing information and provides a framework for its scientific evaluation.
Introduction and Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are mainstays in the management of pain and inflammation.[1][2] Their therapeutic effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3][4] However, a significant limitation of many NSAIDs is their association with gastrointestinal side effects, which is often attributed to the presence of a free carboxylic acid moiety.[2][5]
A prominent strategy to mitigate this issue is the development of prodrugs, where the carboxylic acid group is temporarily masked.[2][5] Amide derivatives of ibuprofen, such as 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide, represent a key area of this research.[1][2] The conversion of the carboxylic acid to an amide is hypothesized to reduce direct gastric irritation.[2] These prodrugs are designed to remain intact in the stomach and later undergo hydrolysis in the systemic circulation or at the target site to release the active parent drug, ibuprofen.[5] Studies on various amide derivatives of ibuprofen have shown promising results, including improved analgesic and anti-inflammatory activities with reduced ulcerogenic potential compared to the parent drug.[1][2][6]
This guide focuses on 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide, a specific amide derivative of ibuprofen, providing a detailed account of its chemical properties and the scientific basis for its synthesis.
Chemical Identity and Physicochemical Properties
2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide is also known by synonyms such as N-(1-Phenylethyl) Ibuprofen Amide and (R,S)-N-(1-Phenylethyl) Ibuprofen Amide.[7] It is categorized as an impurity of ibuprofen and is utilized as a pharmaceutical secondary standard and certified reference material.[8][9]
Structure and Nomenclature
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IUPAC Name: 2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)propanamide[7]
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CAS Number: 105959-56-6 (for the mixture of diastereomers)[7][8]
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Chirality: The molecule contains two stereocenters, one on the ibuprofen moiety and one on the phenylethylamine moiety. This results in the potential for four diastereomers: (R,R), (S,S), (R,S), and (S,R). The CAS number 121734-80-3 is specifically assigned to the (R,R)-enantiomer, while 81576-47-8 corresponds to the (S,R)-diastereomer.[8][9][11]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is limited. The appearance of the related (R,R)-enantiomer has been described as a White to Off-White Solid.[8]
| Property | Value | Source |
| Molecular Weight | 309.45 g/mol | [7][10] |
| Melting Point | 108-110 °C ((S,S)-enantiomer) | [12] |
| Boiling Point (Predicted) | 484.4 ± 34.0 °C | [12] |
| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [12] |
| XLogP3 | 5.2 | [7] |
Synthesis and Characterization
The synthesis of 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide generally follows established methods for amide bond formation, typically involving the activation of the carboxylic acid of ibuprofen followed by coupling with 1-phenylethylamine.
Synthetic Workflow
A common and effective method for the synthesis of ibuprofen amides is the conversion of ibuprofen to its acyl chloride, which then readily reacts with the desired amine.[2] An alternative approach involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation directly from the carboxylic acid and the amine.[13]
Below is a diagram illustrating the general synthetic workflow for producing 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide.
Caption: General synthetic workflow for 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a closely related ibuprofen amide, which can be adapted for the synthesis of 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide.[2]
Step 1: Synthesis of 2-(4-isobutylphenyl)propionyl chloride
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To a round-bottom flask, add ibuprofen (1.0 equivalent).
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Add an excess of freshly distilled thionyl chloride (approximately 5.0 equivalents).
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Stir the mixture at room temperature for 8 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Remove the excess thionyl chloride under reduced pressure to yield the crude 2-(4-isobutylphenyl)propionyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide
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In a separate flask, dissolve 1-phenylethylamine (1.0 equivalent) and pyridine (as a base, approximately 2.0 mL per 0.01 mol of amine) in acetone (25 mL).
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Cool the amine solution to -10°C in an ice-salt bath.
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Dissolve the crude 2-(4-isobutylphenyl)propionyl chloride (1.0 equivalent) in acetone (25 mL).
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Add the acyl chloride solution dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature at -10°C.
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After the addition is complete, allow the reaction mixture to stir for an additional 8 hours, gradually warming to room temperature.
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Pour the reaction mixture into crushed ice to precipitate the crude product.
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Collect the solid by filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the aromatic protons of both the isobutylphenyl and phenylethyl moieties, the methyl doublet of the ibuprofen backbone, the methyl doublet of the phenylethyl group, and the corresponding methine quartets. The amide N-H proton would likely appear as a doublet.
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¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the isobutyl and ethyl groups.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3100-2850 cm⁻¹), the amide I band (C=O stretch, around 1640 cm⁻¹), and the amide II band (N-H bend, around 1550 cm⁻¹).[7]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. PubChem lists prominent peaks from GC-MS analysis at m/z 214, 161, 105, and 162.[7]
Pharmacological Considerations and Mechanism of Action
As previously mentioned, specific pharmacological data for 2-(4-isobutylphenyl)-N-(1-phenylethyl)propanamide is limited. However, the rationale for its synthesis is based on the broader class of ibuprofen amide prodrugs.
Proposed Mechanism of Action
The primary proposed mechanism is that of a prodrug. The amide linkage is expected to be stable in the acidic environment of the stomach, thus preventing the direct contact of the free carboxylic acid with the gastric mucosa.[2] Following absorption, it is hypothesized that the amide bond is cleaved by amidases or other hydrolases in the plasma or liver to release the active ibuprofen.[14]
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